Benzyl 2-cycloheptylacetate
Description
Benzyl 2-cycloheptylacetate is an organic ester characterized by a benzyl group esterified to a 2-cycloheptylacetic acid backbone. Its structure combines a seven-membered cycloheptyl ring with an acetate moiety, making it distinct from smaller cyclic esters like cyclohexyl analogs. The cycloheptyl group may confer unique steric and electronic properties, influencing solubility, volatility, and metabolic pathways compared to smaller cyclic systems.
Properties
IUPAC Name |
benzyl 2-cycloheptylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c17-16(12-14-8-4-1-2-5-9-14)18-13-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKRPZPLYFDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-cycloheptylacetate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2-cycloheptylacetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Protecting Group
Benzyl esters are widely used as protecting groups for carboxylic acids due to their stability under basic/acidic conditions and ease of removal via catalytic hydrogenation .
| Reaction | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C (10%), EtOH, rt | 2-Cycloheptylacetic acid + Toluene | Heterolytic cleavage of the C–O bond |
Acid- and Base-Catalyzed Hydrolysis
Ester hydrolysis proceeds via nucleophilic acyl substitution, influenced by reaction conditions:
Acidic Hydrolysis
| Conditions | Products | Mechanism |
|---|---|---|
| HCl (6 M), H₂O, reflux (12 h) | 2-Cycloheptylacetic acid + Benzyl alcohol | Protonation of carbonyl oxygen, followed by nucleophilic attack by water . |
Basic Hydrolysis (Saponification)
| Conditions | Products | Mechanism |
|---|---|---|
| NaOH (2 M), H₂O, reflux (6 h) | Sodium 2-cycloheptylacetate + Benzyl alcohol | Deprotonation of ester, formation of tetrahedral intermediate . |
Oxidation Reactions
The benzylic C–H bond in the benzyl group is susceptible to oxidation under strong conditions :
-
Limitation : Over-oxidation may occur if the cycloheptyl chain contains reactive sites (e.g., allylic positions) .
Transesterification and Nucleophilic Acyl Substitution
The ester’s carbonyl group undergoes reactions with alcohols, amines, and thiols:
Transesterification
| Reagent | Conditions | Products |
|---|---|---|
| MeOH, H₂SO₄ | Reflux (24 h) | Methyl 2-cycloheptylacetate + Benzyl alcohol |
| n-PrOH, Ti(OiPr)₄ | 80°C (12 h) | Propyl ester derivative |
Amide Formation
| Reagent | Conditions | Products |
|---|---|---|
| NH₃ (g), EtOH | 0°C (2 h) | 2-Cycloheptylacetamide + Benzyl alcohol |
| Methylamine, THF | rt (6 h) | N-Methylamide derivative |
-
Key Insight : Amidation proceeds via tetrahedral intermediate formation, with benzyl alcohol as the leaving group .
Radical Bromination at the Benzylic Position
The benzylic hydrogen is prone to radical bromination under mild conditions :
| Reagent | Conditions | Products |
|---|---|---|
| NBS, AIBN, CCl₄ | Light, 80°C (2 h) | Benzyl 2-(bromocycloheptyl)acetate |
Stability Under Acidic and Basic Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| H₂SO₄ (conc.) | Unstable (24 h) | Cycloheptylacetic acid + Benzyl alcohol |
| NaHCO₃ (aq.) | Stable (48 h) | No reaction |
Scientific Research Applications
Benzyl 2-cycloheptylacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into potential pharmacological properties and drug development.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-cycloheptylacetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release benzyl alcohol and 2-cycloheptylacetic acid. These products can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Cyclohexyl vs. Cycloheptyl Derivatives
A key structural analog is Benzyl 2-(1-(hydroxymethyl)cyclohexyl)acetate (), which substitutes the cycloheptyl ring with a six-membered cyclohexyl group. Cycloheptyl systems are less conformationally restricted than cyclohexyl rings, which may alter reactivity in ester hydrolysis or enzymatic degradation .
Functional Group Analogs: Benzyl Esters
Benzyl alcohol derivatives () share the benzyl group, which is metabolized to benzaldehyde and further to benzoic acid in vivo. This compound may follow similar metabolic pathways, releasing benzyl alcohol upon hydrolysis. However, the bulky cycloheptyl group could slow enzymatic cleavage compared to simpler esters like benzyl acetate .
Toxicity Considerations :
Cycloheptyl-Containing Compounds
Compounds like 2-acetylcycloheptanone and 2-acetyl-2-cyclohepten-1-one () share the cycloheptyl backbone but feature ketone groups instead of esters. These differences significantly alter reactivity:
Physicochemical Properties
While direct data is scarce, inferences can be made:
- Solubility : this compound is likely less water-soluble than benzyl alcohol (logP ~1.0) due to its larger hydrophobic domain.
- Boiling Point : Higher than cyclohexyl analogs (e.g., ~300°C vs. ~280°C for cyclohexyl derivatives), owing to increased molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
